(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRJNDYSGMPAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176903 | |
| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-19-2 | |
| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazolopyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of tetrahydrotriazolopyridine compounds exhibit potential antidepressant effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine were shown to enhance serotonin levels in the brain, suggesting a mechanism for alleviating depressive symptoms .
- Anticonvulsant Properties
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Various derivatives have been synthesized to enhance its pharmacological profile:
| Derivative | Modification | Activity |
|---|---|---|
| 1-Methyl-(5,6,7,8-tetrahydro-triazolo) | Methyl group addition | Increased antidepressant effect |
| 2-Ethyl-(5,6,7,8-tetrahydro-triazolo) | Ethyl group addition | Enhanced anticonvulsant activity |
| 3-Fluoro-(5,6,7,8-tetrahydro-triazolo) | Fluorine substitution | Improved neuroprotective effects |
Case Studies
-
Clinical Trials for Depression
- A double-blind placebo-controlled trial evaluated the efficacy of a derivative of this compound in treating major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo .
- Animal Studies on Seizure Models
- Neuroprotection Against Ischemia
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can be elucidated by comparing it to analogous triazolo-fused heterocycles. Key differences lie in ring size , substituents , and electronic properties , which influence physicochemical behavior and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
Ring Size and Flexibility: The six-membered tetrahydro-pyridine ring in the target compound provides moderate conformational flexibility, balancing rigidity for target binding and adaptability for solubility.
Substituent Effects :
- The -CH2NH2 group in the target compound offers hydrogen-bonding capability, critical for interactions with biological targets like amine receptors. Comparatively, the -CH3 group in 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine enhances metabolic stability by reducing oxidative deamination but limits polar interactions .
Heteroatom Arrangement: Pyrazine-based analogs (e.g., 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) contain two nitrogen atoms in the six-membered ring, increasing electron-withdrawing effects and altering π-orbital distribution. This may influence binding to enzymes like monoamine oxidases .
Aromatic vs. Saturated Systems: The pyridazine core in (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is planar and aromatic, favoring stacking interactions with aromatic residues in protein pockets.
Biological Activity
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in key signaling pathways. Notably:
- Inhibition of Kinases : It has been shown to inhibit Class I PI3-kinase enzymes selectively. This inhibition is significant as PI3K pathways are often dysregulated in cancerous cells .
- Anti-tumor Activity : The compound exhibits potent anti-tumor effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Biological Activity Data
The following table summarizes the biological activity data for this compound and its derivatives:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met kinase inhibitor |
| 22i | MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibitor |
| 22i | HeLa | 2.85 ± 0.74 | c-Met kinase inhibitor |
| Derivative X | Various | Varies | PI3K inhibition |
Case Studies
- Anti-Cancer Studies : In a study evaluating the efficacy of various triazolo derivatives, compound 22i demonstrated significant cytotoxicity against multiple cancer cell lines with a notable ability to induce apoptosis through caspase activation and cell cycle arrest .
- Kinase Inhibition : Research indicated that these compounds selectively inhibit specific isoforms of PI3K while sparing others. This selectivity suggests potential for reduced side effects compared to non-selective inhibitors .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Potential as a Therapeutic Agent : The compound's ability to inhibit critical kinases involved in tumor progression positions it as a candidate for further development in cancer therapies.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, detailed pharmacokinetic studies are warranted to establish dosing regimens .
Q & A
Q. Table 1: Activity Trends in Triazolopyridine Derivatives
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| 3 | Methanamine | Base structure for kinase binding | |
| 6/7 | CF₃ | ↑ Metabolic stability | |
| 8 | Aromatic substituent | ↓ Solubility, ↑ cytotoxicity |
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazole ring formation. Key signals:
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂N₄: [M+H]⁺ = 165.1134) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms. Standardize assays using recombinant proteins and ATP concentration gradients .
- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts .
- Metabolic Instability : Use liver microsome assays (e.g., human/rat CYP450) to identify rapid degradation pathways. Introduce deuterium or fluorine to stabilize labile positions .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Solid State : Store at −20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Solution State : Prepare fresh solutions in degassed solvents (e.g., DMSO). Avoid repeated freeze-thaw cycles.
- Degradation Products : Monitor via LC-MS for N-oxide formation or triazole ring cleavage .
Advanced: How to optimize reaction conditions for regioselective triazole formation?
Methodological Answer:
Regioselectivity is controlled by:
- Catalysis : Use Cu(I) or Ru catalysts to favor 1,2,4-triazole over 1,3,4-isomers .
- Temperature : Lower temperatures (0–25°C) reduce side-product formation during cyclization .
- Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups to direct triazole ring closure .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells + MTT assay (IC₅₀ threshold: >50 µM) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .
- Cytotoxicity : Test against non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Computational Modeling : Predict BBB permeability using logP (optimal 2–3) and polar surface area (<90 Ų) .
- Structural Tweaks : Introduce fluorine atoms (↑ lipophilicity) or reduce hydrogen bond donors (e.g., replace NH₂ with NMe₂) .
- In Vivo Validation : Use rodent models with LC-MS/MS quantification of brain-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
